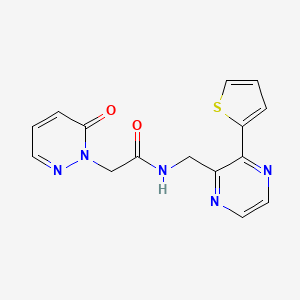

2-(6-oxopyridazin-1(6H)-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(6-oxopyridazin-1(6H)-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide, also known as OPAA, is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine. OPAA is a heterocyclic compound that contains a pyridazine ring and a pyrazine ring, which are both aromatic in nature. In

科学的研究の応用

Metabolic Characterization : A study by Lin et al. (2005) explored the in vitro metabolism of a thrombin inhibitor closely related to the compound . They found significant oxidative bioactivation and metabolite generation, highlighting the compound's metabolic pathways and potential for therapeutic use Lin et al., 2005.

Synthesis of Derivatives : Ibrahim and Behbehani (2014) described a method for synthesizing a novel class of pyridazin-3-one derivatives. They demonstrated the formation of these compounds under specific conditions, indicating their utility in further chemical synthesis and potential pharmaceutical applications Ibrahim & Behbehani, 2014.

Pharmacological Potential : Hudkins et al. (2011) discovered and characterized a pyridazin-3-one derivative with high affinity for human and rat histamine H3 receptors, suggesting its potential use in treating cognitive disorders Hudkins et al., 2011.

Antioxidant Activity : Chkirate et al. (2019) synthesized novel coordination complexes using pyrazole-acetamide derivatives and evaluated their antioxidant activity. Their findings indicate the potential therapeutic applications of these compounds as antioxidants Chkirate et al., 2019.

Anti-inflammatory Evaluation : Hernández-Vázquez et al. (2018) described the synthesis and anti-inflammatory evaluation of N-substituted 2-oxopyrazines, identifying compounds with significant anti-inflammatory capacity Hernández-Vázquez et al., 2018.

Antimicrobial and Antioxidant Activity : Flefel et al. (2018) synthesized novel pyridine derivatives with potential antimicrobial and antioxidant activities. Their work expands the understanding of these compounds' biological activities Flefel et al., 2018.

作用機序

Target of Action

The primary target of this compound is the Thyroid Hormone Receptor β (THR-β) . The THR-β is primarily located in the liver and plays a crucial role in regulating lipid levels .

Mode of Action

The compound acts as a highly selective agonist for the Thyroid Hormone Receptor β (THR-β) . By binding to this receptor, it mimics the action of thyroid hormones, leading to changes in gene expression that ultimately influence lipid metabolism .

Biochemical Pathways

The activation of the Thyroid Hormone Receptor β (THR-β) by the compound affects the lipid metabolism pathway . This leads to downstream effects that can result in the reduction of cholesterol and triglyceride levels .

Result of Action

The molecular and cellular effects of the compound’s action result in beneficial effects on lipid levels . Specifically, the activation of the Thyroid Hormone Receptor β (THR-β) leads to a decrease in cholesterol and triglyceride levels .

特性

IUPAC Name |

2-(6-oxopyridazin-1-yl)-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O2S/c21-13(10-20-14(22)4-1-5-19-20)18-9-11-15(17-7-6-16-11)12-3-2-8-23-12/h1-8H,9-10H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXWQBTWMQBRIAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(N=C1)CC(=O)NCC2=NC=CN=C2C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1'-Methyl-1,1-dioxo-3-[3-(trifluoromethyl)phenyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B2877063.png)

![5-bromo-2-chloro-3-{1-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazine-4-carbonyl}pyridine](/img/structure/B2877065.png)

![N-(3,4-dimethylphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2877069.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-(2-methylphenoxy)acetamide](/img/structure/B2877071.png)

![4-chloro-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2877075.png)

![2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2877080.png)

![N-(6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)prop-2-enamide](/img/structure/B2877083.png)